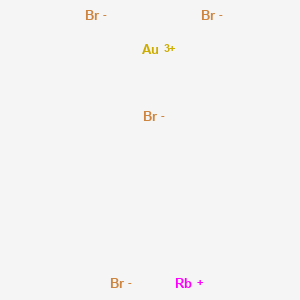
Bismuth, compd. with dysprosium (1:1)
Descripción general
Descripción
“Bismuth, compd. with dysprosium (1:1)” is a chemical compound formed by combining bismuth and dysprosium in a 1:1 ratio12. The compound has a molecular formula of BiDy and a molecular weight of 371.48 g/mol12.
Synthesis Analysis
The synthesis of “Bismuth, compd. with dysprosium (1:1)” is not explicitly mentioned in the available literature. However, related compounds such as dysprosium oxide/bismuth oxide nanocomposites have been synthesized using dysprosium sulphate and sodium bismuthate as raw materials3. Another study mentions the preparation of a dysprosium and zirconium co-doped face-centered cubic phase-stabilized bismuth oxide (DZSB) electrolyte using the reverse co-precipitation method4.Molecular Structure Analysis
The specific molecular structure of “Bismuth, compd. with dysprosium (1:1)” is not detailed in the available literature. However, related compounds such as dysprosium and zirconium co-doped bismuth oxide (DZSB) have been reported to have a cubic structure4.Chemical Reactions Analysis
The specific chemical reactions involving “Bismuth, compd. with dysprosium (1:1)” are not detailed in the available literature. However, a study on a related compound, Bi 1.4 Dy 0.6 O 3, mentions that its standard enthalpies of formation were determined by solution calorimetry, and its lattice enthalpies were calculated5.Physical And Chemical Properties Analysis
The specific physical and chemical properties of “Bismuth, compd. with dysprosium (1:1)” are not detailed in the available literature. However, bismuth is a metalloid with no useful mechanical properties and is mainly used as an alloying component in fusible alloys7. Dysprosium and zirconium are selected to co-dope bismuth oxide because of their large radii and high polarizabilities, which can enhance conductivity stabilities4.Safety And Hazards
The specific safety and hazards of “Bismuth, compd. with dysprosium (1:1)” are not detailed in the available literature. However, a safety data sheet for a related compound, Bismuth reference standard solution 1000 ppm, mentions that it may be corrosive to metals, cause severe skin burns and eye damage, and may cause respiratory irritation8.
Direcciones Futuras
There are several future directions for research on “Bismuth, compd. with dysprosium (1:1)”. One area of research is the development of new materials with improved properties using this compound9. Another area of research is the investigation of this compound’s potential therapeutic properties, including its ability to inhibit cancer cell growth9.
Propiedades
IUPAC Name |
bismuth;dysprosium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Bi.Dy | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHFJALZPBQLLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Dy].[Bi] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BiDy | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065157 | |
| Record name | Bismuth, compd. with dysprosium (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.480 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bismuth; dysprosium | |
CAS RN |
12010-41-2 | |
| Record name | Bismuth, compd. with dysprosium (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12010-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bismuth, compd. with dysprosium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bismuth, compd. with dysprosium (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bismuth, compound with dysprosium (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.396 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Benzoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B79897.png)









![Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1)](/img/structure/B79919.png)